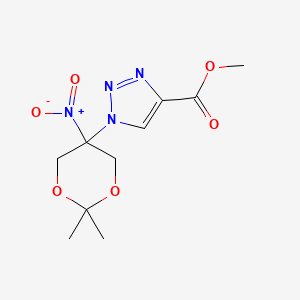
methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-(2,2-dimetil-5-nitro-1,3-dioxan-5-il)-1H-1,2,3-triazol-4-carboxilato de metilo es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluyendo un anillo de triazol, un grupo nitro y un anillo de dioxano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 1-(2,2-dimetil-5-nitro-1,3-dioxan-5-il)-1H-1,2,3-triazol-4-carboxilato de metilo típicamente involucra múltiples pasos, comenzando con la preparación del anillo de dioxano. Un método común implica la reacción de 2,2-dimetil-1,3-dioxan-5-ona con reactivos apropiados para introducir el grupo nitro . El anillo de triazol se forma luego a través de una reacción de cicloadición, a menudo utilizando azidas y alquinos en condiciones catalizadas por cobre . El paso final involucra la esterificación para introducir el grupo carboxilato de metilo.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento de catalizadores y sistemas de purificación automatizados para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-(2,2-dimetil-5-nitro-1,3-dioxan-5-il)-1H-1,2,3-triazol-4-carboxilato de metilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo nitro puede oxidarse aún más para formar nitroso u otros compuestos con un estado de oxidación más alto.
Reducción: El grupo nitro puede reducirse a un grupo amina en condiciones de hidrogenación.
Sustitución: El anillo de triazol puede participar en reacciones de sustitución nucleofílica, especialmente en la posición 4.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Frecuentemente se utiliza gas hidrógeno (H2) con paladio sobre carbono (Pd/C) como catalizador.
Sustitución: Los nucleófilos como las aminas o los tioles pueden usarse en condiciones básicas para sustituir en el anillo de triazol.
Productos principales
Oxidación: Formación de derivados nitroso.
Reducción: Formación de derivados de amina.
Sustitución: Formación de derivados de triazol sustituidos.
Aplicaciones Científicas De Investigación
El 1-(2,2-dimetil-5-nitro-1,3-dioxan-5-il)-1H-1,2,3-triazol-4-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como una sonda bioquímica debido a sus grupos funcionales únicos.
Medicina: Explorado por su potencial como candidato a fármaco, particularmente en la investigación antimicrobiana y anticancerígena.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos
Mecanismo De Acción
El mecanismo de acción del 1-(2,2-dimetil-5-nitro-1,3-dioxan-5-il)-1H-1,2,3-triazol-4-carboxilato de metilo involucra su interacción con objetivos moleculares a través de sus grupos funcionales. El grupo nitro puede participar en reacciones redox, mientras que el anillo de triazol puede unirse a enzimas o receptores específicos, modulando su actividad. El anillo de dioxano proporciona estabilidad estructural e influencia la conformación general del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
(2,2-Dimetil-1,3-dioxan-5-il)metanol: Estructura similar del anillo de dioxano pero carece de los grupos triazol y nitro.
2,2-Dimetil-5-nitro-1,3-dioxano-5-metanol: Contiene el grupo nitro y el anillo de dioxano pero carece del anillo de triazol.
Singularidad
El 1-(2,2-dimetil-5-nitro-1,3-dioxan-5-il)-1H-1,2,3-triazol-4-carboxilato de metilo es único debido a la combinación de sus grupos funcionales, que confieren reactividad química y actividad biológica distintas. La presencia del anillo de triazol, el grupo nitro y el anillo de dioxano en una sola molécula permite aplicaciones e interacciones versátiles que no son posibles con compuestos más simples.
Propiedades
Fórmula molecular |
C10H14N4O6 |
|---|---|
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C10H14N4O6/c1-9(2)19-5-10(6-20-9,14(16)17)13-4-7(11-12-13)8(15)18-3/h4H,5-6H2,1-3H3 |
Clave InChI |
SLDOYGSZPGPHSW-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(CO1)(N2C=C(N=N2)C(=O)OC)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B12308489.png)
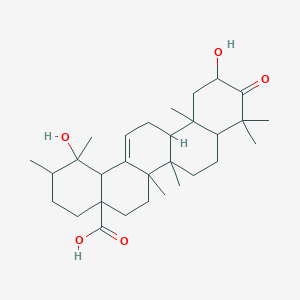
![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12308493.png)
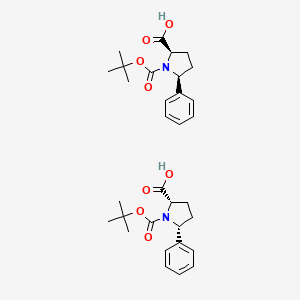
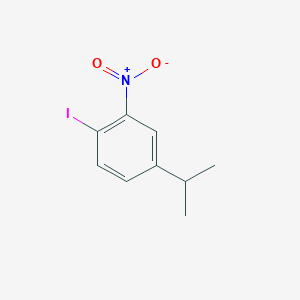
![1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12308504.png)


![[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12308531.png)
![[2-acetyloxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] acetate](/img/structure/B12308537.png)
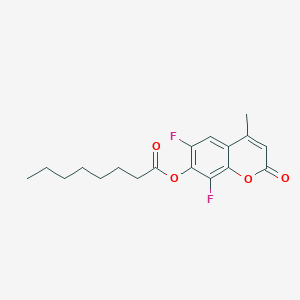
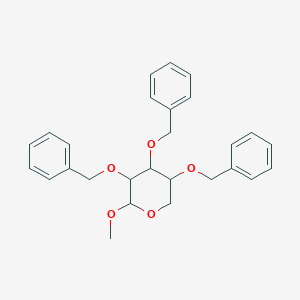
![12,18-dihydroxy-7-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one](/img/structure/B12308558.png)
![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12308565.png)
